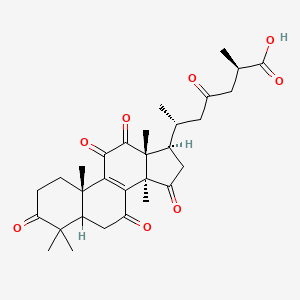

Ganosporeric acid A

Description

Contextualization within the Lanostane (B1242432) Triterpenoid (B12794562) Family

Ganosporeric acid A belongs to the lanostane triterpenoid family. ontosight.ai Triterpenoids are a large and structurally diverse class of natural products derived from the acyclic precursor squalene. nih.govencyclopedia.pub Lanostane triterpenoids are characterized by a tetracyclic lanostane carbon skeleton. nih.govencyclopedia.pub Ganoderma triterpenoids (GTs), including this compound, are major secondary metabolites found in species of the Ganoderma genus. nih.govencyclopedia.pubmdpi.com These compounds are biosynthesized via isoprenoid pathways, specifically the mevalonate (B85504) (MVA) pathway. nih.govresearchgate.net Lanostane triterpenoids from Ganoderma species often feature a double bond between C-8 and C-9, and are commonly substituted with hydroxyl or carbonyl groups at positions C-3, C-7, C-11, and C-15. encyclopedia.pub

Historical Overview of its Discovery and Identification as a Natural Product

This compound was identified as a natural product isolated from fungal species. ontosight.ai Specifically, it has been isolated from Ganoderma species, including Ganoderma lucidum, commonly known as reishi mushrooms. ontosight.aimedchemexpress.com It was isolated from the ether-soluble fraction of the spores of Ganoderma lucidum. medchemexpress.com The discovery and identification of triterpenoids from Ganoderma have been ongoing for several decades, with more than 316 triterpenes isolated from various parts of Ganoderma mushrooms since the isolation of ganoderic acid A and ganoderic acid B in 1982. mdpi.com this compound is listed among the triterpenoids isolated from Ganoderma lucidum in academic reviews. nih.govresearchgate.net

Significance within Ganoderma Metabolite Research

This compound holds significance within the broader research area of Ganoderma metabolites. Ganoderma species are well-known in traditional medicine, and research has focused on identifying the bioactive compounds responsible for their reported properties. nih.govencyclopedia.pubmdpi.comresearchgate.net Triterpenoids, such as this compound, are considered primary bioactive compounds of Ganoderma. nih.govencyclopedia.pubmdpi.comresearchgate.net The study of this compound contributes to the comprehensive understanding of the chemical diversity and potential biological activities of the triterpenoid profile of Ganoderma. nih.govencyclopedia.pubmdpi.comresearchgate.net Research on Ganoderma metabolites, including this compound, aims to explore their potential applications based on observed biological activities in research settings. ontosight.ainih.govmdpi.com

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

135357-25-4 |

|---|---|

Formule moléculaire |

C30H38O8 |

Poids moléculaire |

526.6 g/mol |

Nom IUPAC |

(2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19+,28+,29+,30+/m1/s1 |

Clé InChI |

AKWNYHCILPEENZ-YFIDGAHXSA-N |

SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

SMILES isomérique |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

SMILES canonique |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Apparence |

Solid powder |

melting_point |

115 - 118 °C |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3,7,11,12,15,23-hexanoxo-5 alpha-lanosta-8-en-26-oic acid ganosporeric acid A |

Origine du produit |

United States |

Sources and Advanced Isolation Methodologies

Fungal Bioprospecting and Specific Ganoderma Species Sources

Ganosporeric acid A is primarily isolated from fungi, with a notable source being species within the Ganoderma genus.

Isolation from Ganoderma lucidum Spores and Other Fungal Tissues

A significant source of this compound is the spores of Ganoderma lucidum. Studies have successfully isolated this compound from the ether-soluble fraction of G. lucidum spores. medchemexpress.comnih.govnih.govbegellhouse.comthp.atmedchemexpress.cnbegellhouse.com Beyond spores, triterpenoids, including ganoderic acids, are also found in the mycelia and fruiting bodies of Ganoderma lucidum. worldwidejournals.comnih.gov While this compound has been specifically identified in spores, other triterpenoids with similar structures are present in different parts of the mushroom. researchgate.netnih.govresearchgate.net

Identification of High-Yielding Fungal Strains and Cultivation Conditions for this compound Production

The yield and quality of bioactive compounds, including triterpenoids like this compound, in Ganoderma species can be influenced by the specific strain and cultivation conditions. nih.gov Research efforts are directed towards identifying high-yielding fungal strains and optimizing cultivation methods to enhance the production of these valuable compounds. Various cultivation techniques for Ganoderma lucidum, such as log cultivation, bag cultivation, soil cultivation, and liquid cultivation, are employed to optimize growth and maximize the yield and quality of its constituents. creamjournal.org Studies have explored the effects of different parameters, such as carbon and nitrogen sources, temperature, and aeration, on the production of triterpenoids in Ganoderma liquid cultures. worldwidejournals.comnih.gov For instance, one study investigated the optimization of culture conditions for ganoderic acid production in Ganoderma lucidum liquid static culture, examining factors like glucose concentration and air supply. nih.gov Breeding strategies, including UV irradiation, have been employed to develop Ganoderma lucidum strains with higher spore yields and improved resistance to microbial invasions, which could indirectly impact the availability of spore-derived compounds like this compound. mdpi.com

Advanced Extraction and Purification Techniques

The isolation of this compound from fungal biomass involves a series of extraction and purification steps to separate it from other fungal metabolites.

Optimized Solvent-Based Extraction Approaches (e.g., Ether-soluble Fractionation)

Solvent-based extraction is a fundamental step in obtaining this compound. Early studies successfully isolated this compound from the ether-soluble fraction of Ganoderma lucidum spores. medchemexpress.comnih.govnih.govbegellhouse.comthp.atmedchemexpress.cnbegellhouse.com This suggests that this compound exhibits solubility in ethereal solvents.

Optimizing solvent extraction involves considering various parameters such as solvent type, solvent polarity, temperature, pressure, and extraction time to achieve higher yields and selectivity for target compounds. boku.ac.atnih.gov For triterpenoids from Ganoderma, methods involving ethanol-water solutions and subsequent liquid-liquid extraction with solvents like chloroform (B151607) have been described for the extraction of ganoderic acids. google.comgoogle.com Accelerated solvent extraction (ASE), which utilizes elevated temperature and pressure, offers advantages like reduced solvent and time consumption for extracting organic components from solid matrices. mdpi.comthermofisher.com

Multi-Stage Chromatographic Separation Methodologies

Following initial extraction, multi-stage chromatographic techniques are crucial for purifying this compound from the complex mixture of compounds present in fungal extracts. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. units.itorganomation.com

Column chromatography is a widely used technique for purifying natural compounds, including triterpenoids from Ganoderma. cabidigitallibrary.orgcolumn-chromatography.com This method involves packing a stationary phase (commonly silica (B1680970) gel or alumina) into a column and eluting the sample through the column using a mobile phase (solvents or solvent mixtures). units.it The separation is based on the differences in polarity or other properties between the compounds and their interaction with the stationary and mobile phases. units.itcolumn-chromatography.com

In the isolation of this compound and other triterpenoids from Ganoderma lucidum spores, silica gel column chromatography has been employed. begellhouse.com Elution is typically performed using gradients of solvents with increasing polarity to separate compounds with different affinities for the stationary phase. begellhouse.comrochester.educommonorganicchemistry.com Repeated column chromatography steps, often combining different types of stationary and mobile phases, are frequently necessary to achieve high purity of individual triterpenoids. cabidigitallibrary.org Techniques like flash column chromatography, which uses air pressure to increase solvent flow rate, can significantly reduce purification time. rochester.edunews-medical.net High-performance liquid chromatography (HPLC) is also extensively used for the analysis and purification of triterpenoids from Ganoderma, offering high sensitivity and resolution. nih.govresearchgate.netnih.gov

Illustrative Data Table: Example of Chromatographic Separation of Triterpenoids

While specific detailed data for this compound purification via column chromatography from the provided sources is limited to the general methodology, the following table illustrates typical parameters and outcomes observed in the chromatographic separation of triterpenoids from Ganoderma species based on the search results begellhouse.comresearchgate.net:

| Stationary Phase | Mobile Phase System | Detection Method | Representative Compounds Separated | Notes |

| Silica Gel | Petroleum ether, Et₂O, Me₂CO, MeOH gradients | Not specified | This compound, Ganoderic acids B, C, E, Ganodermanontriol | Multi-stage column chromatography used. begellhouse.com |

| RP-C18 | Acetonitrile-water (37:63) | UV (254 nm) | This compound, Lucidenic acid A, Ganoderic acid B, C | HPLC method for analysis. researchgate.net |

| Agilent Zorbax XDB C18 | Acetonitrile (B52724), water, formic acid (42:58:0.5) | LC-MS/MS | Ganoderic acids C₂, B, A, H, D | HPLC-MS/MS for simultaneous analysis. researchgate.net |

Note: This table is illustrative, combining information from different studies on triterpenoid (B12794562) separation from Ganoderma and may not represent a single, specific purification protocol for this compound.

Further purification steps, such as recrystallization, may be applied after chromatography to obtain highly pure this compound. google.com

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a key advanced technique widely employed for the isolation and purification of triterpenoids, including this compound, from crude extracts. jfda-online.comresearchgate.netcabidigitallibrary.orgresearchgate.net HPLC allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. Both normal and reverse-phase HPLC have been utilized in the purification of Ganoderma triterpenoids. jfda-online.comresearchgate.net

Specific HPLC methods for the determination and isolation of ganoderic acids, including this compound, have been developed and validated. One reported method for the quantitative determination of ganoderic acid A from Ganoderma lucidum utilized a ZORBAX SB-C18 reverse-phase column. cabidigitallibrary.org The mobile phase consisted of a mixture of 1.0% acetate (B1210297) buffer and methanol (B129727), with a specific ratio (40%:60%) and a flow rate of 0.5 mL/min. cabidigitallibrary.org The column temperature was maintained at 25°C, and the injection volume was 5 µL. cabidigitallibrary.org Under these conditions, ganoderic acid A exhibited a retention time of 13.619 minutes. cabidigitallibrary.org Another study using an Agilent 1260 Infinity HPLC system with a Zorbax C18 column employed gradient elution with acetonitrile and 0.1% acetic acid for the quantification of ganoderic acids A and B. researchgate.net Detection is commonly performed using UV detectors, often at wavelengths around 252 nm or 254 nm, where these compounds absorb light. jfda-online.comresearchgate.net

Strategies for Enhancing this compound Purity and Yield

Enhancing the purity and yield of this compound involves optimizing various stages of the isolation process. Pre-purification steps can significantly improve the purity of the crude extract before employing advanced chromatographic techniques. For instance, purifying the acidic ethyl acetate soluble materials (AESM) from Ganoderma tsugae before semi-preparative HPLC has been shown to increase purity tenfold and allows for obtaining substantial amounts of ganoderic acid A. jfda-online.com From 5 g of AESM, more than 100 mg of ganoderic acid A could be obtained by isolating twice using semi-preparative HPLC. jfda-online.com

Optimization of the chromatographic conditions in HPLC, such as the choice of stationary phase, mobile phase composition, flow rate, and temperature, is crucial for achieving better separation and thus higher purity. cabidigitallibrary.orgresearchgate.net Gradient elution, as opposed to isocratic elution, is often employed to improve the separation of complex mixtures of triterpenoids. researchgate.net

Furthermore, research into the biosynthesis of triterpenoids in Ganoderma species is exploring methods to enhance their production, which could indirectly lead to improved yields during isolation. Studies have investigated the effect of elicitors, such as salicylic (B10762653) acid, on the biosynthesis of triterpenoids in G. lucidum, showing a potential to increase triterpenoid content. encyclopedia.pubnih.gov While this focuses on the biological production side, increased initial concentration in the source material would naturally benefit downstream isolation yield.

The use of nanotechnology-based strategies has also been explored for the efficient extraction and purification of bioactive compounds from G. lucidum, suggesting potential avenues for enhancing yield and purity of compounds like this compound. researchgate.net

The efficiency and yield of this compound isolation are influenced by the source material and the specific isolation protocol used. Different Ganoderma species and even different parts of the mushroom (fruiting body vs. spores) can have varying concentrations of triterpenoids. nih.govmedchemexpress.comcore.ac.uk

Below is a table summarizing some reported HPLC conditions relevant to the isolation and analysis of ganoderic acids, including this compound:

| Parameter | Condition 1 (Quantitative Determination) cabidigitallibrary.org | Condition 2 (Quantification) researchgate.net |

| Column | ZORBAX SB-C18 (4.6 mm × 150 mm, 5 µm) | Zorbax C18 (4.6 mm × 250 mm) |

| Mobile Phase | 1.0% acetate buffer and methanol (40:60) | Acetonitrile and 0.1% acetic acid |

| Elution | Isocratic | Gradient |

| Flow Rate | 0.5 mL/min | 0.6 mL/min |

| Column Temperature | 25°C | Not specified |

| Detection Wavelength | Not specified (UV implied) | 254 nm |

| Retention Time (GAA) | 13.619 min | Not specified for GAA specifically |

Note: While Condition 2 is for quantification of Ganoderic acids A and B, the general parameters are relevant to HPLC isolation strategies for these compounds.

The purity of isolated ganoderic acid A can be assessed using analytical HPLC, where the chromatogram should show a single peak corresponding to this compound, free from significant impurities. cabidigitallibrary.org The recovery rate of ganoderic acid A using optimized methods has been reported to be high, indicating the effectiveness of these strategies in obtaining the compound. cabidigitallibrary.org

Structural Elucidation and Analog Development

Comprehensive Spectroscopic Analysis for Structure Determination

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both 1D and 2D techniques, plays a vital role in the structural elucidation of triterpenoids like Ganosporeric acid A. Analysis of 1H-NMR spectra reveals the presence and environment of hydrogen atoms, including characteristic singlet methyl signals. researchgate.net 13C-NMR spectroscopy provides information about the carbon skeleton, showing resonances for different types of carbon atoms such as methyls, methylenes, methines (including oxygenated carbons), and quaternary carbons (including olefinic and ketone carbons). researchgate.net Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton and carbon signals, aiding in the assignment of resonances and confirming connectivity within the molecule. researchgate.net The chemical shifts observed in 13C-NMR can indicate the presence of functional groups; for instance, carbonyl-substituted carbons show increased shifts compared to hydroxyl-substituted carbons. scribd.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and confirming the elemental composition (molecular formula) of this compound. core.ac.ukresearchgate.netuni.lu This technique provides accurate mass measurements that can distinguish between compounds with very similar nominal masses, thus confirming the molecular formula of C30H38O8 uni.lunih.gov. Predicted collision cross-section values can also be determined using HRMS data. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum typically shows absorption bands corresponding to specific vibrations of chemical bonds. For example, the presence of hydroxyl groups is indicated by a band around 3429 cm⁻¹, and carbonyl groups show a band around 1717 cm⁻¹. researchgate.net UV-Vis spectroscopy can provide information about the presence of chromophores, such as conjugated systems or carbonyl groups, which absorb light in the ultraviolet and visible regions of the spectrum. researchgate.net

Stereochemical Characterization

The stereochemistry of this compound, particularly at chiral centers, is a critical aspect of its structural characterization. The specific stereochemistry at the 25-position is denoted as (25R)-, indicating the configuration of the substituent at this position on the lanostane (B1242432) ring system. ontosight.ai Determining the stereochemistry of triterpenoids can be challenging, and methods like the phenylglycine methyl ester (PGME) method have been applied to related compounds to determine absolute configurations at specific carbons. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound affect its biological activity. While direct SAR studies specifically focused on a wide range of this compound derivatives are not extensively detailed in the provided snippets, research on other Ganoderma triterpenoids provides insights into structural features important for activity. For instance, studies on ganoderic acids have shown that the presence of a carbonyl group at C-3 and an α,β-unsaturated carbonyl group at C-26 can be characteristic of inhibitors of 5α-reductase nih.govmedicinacomplementar.com.brencyclopedia.pub. The carboxyl group in the side chain has also been highlighted as essential for certain inhibitory activities, such as aldose reductase inhibition nih.govresearchgate.net. These findings from related triterpenoids suggest that similar structural features in this compound and its potential derivatives would be key points of investigation in SAR studies. This compound itself has been noted for in vitro antihepatotoxic activity scielo.br.

Elucidation of Key Structural Features for Biological Activities

The biological activities of triterpenoids, including this compound, are closely linked to their specific chemical structures. Structure-Activity Relationship (SAR) studies aim to identify the key functional groups and structural arrangements responsible for observed biological effects. wikipedia.orgcollaborativedrug.com

This compound is a highly oxidized lanostane triterpene. researchgate.netnih.gov The presence and position of various substituents, such as keto groups and the carboxylic acid, contribute to its biological profile. While a comprehensive, detailed SAR specifically for this compound across all its reported activities is not extensively documented in the provided search results, general principles regarding Ganoderma triterpenes offer insights.

Ganoderma triterpenes, as a class, are known for their diverse bioactivities, including antitumor, anti-inflammatory, and antiviral effects. researchgate.netnih.govmdpi.comnih.gov Their complex structures, often featuring multiple oxygen-containing functional groups and variations in the side chain and ring system, are crucial for their interactions with biological targets. researchgate.netnih.gov

For instance, studies on other Ganoderma acids have revealed the importance of specific functional groups for particular activities. For example, an OH substituent at C-11 and a carboxyl group in the side chain were found to be essential for the aldose reductase inhibitory activity of certain ganoderic acids. nih.gov While this specific finding pertains to other ganoderic acids, it highlights how the position and nature of substituents on the lanostane skeleton are critical determinants of biological activity within this class of compounds.

This compound's structure includes keto groups at positions 3, 7, 11, 12, 15, and 23, and a carboxylic acid at position 26. ontosight.ainih.gov The specific arrangement and interplay of these highly oxidized functionalities on the lanostane core are likely key contributors to its observed antitumor, anti-inflammatory, and hepatoprotective effects. ontosight.aimedchemexpress.comscielo.br Further detailed SAR studies specifically on this compound would be necessary to precisely delineate the role of each structural feature in its various biological activities.

Rational Design of this compound Analogs with Enhanced Efficacy or Specificity

The rational design of analogs involves modifying the chemical structure of a lead compound, such as this compound, to improve its desired biological properties, such as enhanced efficacy, specificity, or reduced off-target effects. wikipedia.orgcollaborativedrug.com This process is guided by the understanding of structure-activity relationships. wikipedia.orgcollaborativedrug.comfrontiersin.org

While specific examples of rationally designed this compound analogs with reported enhanced efficacy or specificity are not prominently detailed in the provided search results, the principle of analog development based on triterpenoid (B12794562) structures from Ganoderma is a relevant area of research. The structural complexity and diverse bioactivities of natural Ganoderma triterpenoids provide a rich source for medicinal chemistry efforts aimed at developing novel therapeutic agents. researchgate.netnih.govmdpi.com

Computational approaches, such as molecular docking and molecular dynamics simulations, can play a role in the rational design process by predicting the binding affinity and stability of compounds and their analogs to target molecules. researchgate.netcybermedlife.eu For example, this compound has been evaluated in silico as a potential inhibitor of the Dengue virus NS2B-NS3 protease, showing a favorable docking score compared to a reference inhibitor. researchgate.netcybermedlife.eunih.gov This type of in silico analysis can inform the design of analogs predicted to have improved binding interactions with a specific biological target.

The synthesis of analogs of natural products is a common strategy in drug discovery to optimize their pharmacological profiles. nih.govdntb.gov.ua By systematically modifying different parts of the this compound structure, researchers could aim to:

Enhance potency: Modifications could be introduced to improve binding affinity to a specific biological target.

Increase selectivity: Analogs could be designed to interact more specifically with a desired target, potentially reducing interactions with off-targets that might lead to adverse effects.

Improve pharmacokinetic properties: Structural changes might influence absorption, distribution, metabolism, and excretion, leading to better bioavailability or duration of action.

Given the multiple keto groups and the carboxylic acid function in this compound, potential modification strategies in analog design could involve:

Reduction or modification of the keto groups.

Esterification or amidation of the carboxylic acid.

Alterations to the lanostane ring system or side chain.

Introduction of new functional groups at various positions.

The success of rational design hinges on a thorough understanding of how structural changes impact biological activity, often gained through iterative cycles of synthesis, biological testing, and SAR analysis. While the provided information highlights the potential of this compound as a bioactive compound and the general approaches to triterpenoid research and analog design, specific published data on the enhanced efficacy or specificity of rationally designed this compound analogs were not extensively found within the search results.

Table 1: Predicted Docking Scores of Selected Triterpenoids Against Dengue Virus NS2B-NS3 Protease

| Compound Name | Predicted Docking Score (kcal/mol) | Reference Inhibitor (1,8-Dihydroxy-4,5-dinitroanthraquinone) |

| Ganodermanontriol | -6.291 | -5.377 |

| Lucidumol A | -5.993 | -5.377 |

| Ganoderic acid C2 | -5.948 | -5.377 |

| This compound | -5.983 / -5.830 | -5.377 |

Note: Different studies or calculations may yield slightly varied docking scores. researchgate.netcybermedlife.eunih.gov

Mechanistic Investigations of Biological Activities in Vitro and in Vivo Preclinical Models of Ganosporeric Acid A

Antineoplastic and Antiproliferative Research

Ganosporeric acid A and related ganoderic acids have been investigated for their potential antineoplastic and antiproliferative effects in various preclinical models ontosight.airesearchgate.netjidmr.com. These studies aim to understand how the compound affects cancer cell growth, survival, and spread.

Evaluation of Cytotoxic Effects Against Various Cancer Cell Lines

Studies have indicated that this compound exhibits cytotoxic effects against a range of cancer cell lines ontosight.airesearchgate.net. The evaluation of cytotoxicity typically involves exposing cancer cells to different concentrations of this compound and measuring cell viability or growth inhibition mdpi.commdpi.com. While specific detailed data tables for this compound's cytotoxic effects across numerous cell lines were not extensively available in the search results, related ganoderic acids have shown inhibitory effects on cell proliferation in various cancer cell lines, including breast, prostate, lung, liver, colon, and ovarian cancers jidmr.com. For example, ganoderic acid D inhibited cell proliferation in esophageal squamous cell carcinoma (ESCC) cells nih.gov.

Investigations into Cell Death Pathways

Research into the mechanisms by which this compound exerts its antineoplastic effects includes investigations into the induction of cell death pathways jidmr.com. Apoptosis, a programmed cell death process, is a key mechanism by which anticancer agents eliminate cancer cells wikipedia.orgmdpi.com. Studies on related ganoderic acids have shown the induction of apoptosis in cancer cells jidmr.comnih.govnih.gov. For instance, ganoderic acid D induced both apoptosis and autophagic cell death in ESCC cells nih.gov. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both leading to the activation of caspases, which execute the cell dismantling process wikipedia.orgmdpi.com. Investigations have explored the involvement of caspase activation and changes in mitochondrial membrane potential as indicators of apoptosis induction by ganoderic acids nih.govnih.gov.

Modulation of Cell Proliferation and Metastatic Potential

Beyond direct cytotoxicity, this compound and related compounds have been studied for their ability to modulate cancer cell proliferation and metastatic potential researchgate.netjidmr.complos.org. This includes examining effects on cell cycle progression, migration, and invasion jidmr.complos.orgfrontiersin.org. Cancer metastasis involves a complex series of events, including detachment of cancer cells from the primary tumor, migration, invasion of surrounding tissues, intravasation into the bloodstream or lymphatic system, survival in circulation, extravasation at a distant site, and formation of secondary tumors mdpi.com. Studies on Ganoderma lucidum triterpenoids, which include ganosporeric acid, have shown anti-proliferative and anti-metastatic properties plos.org. These effects can involve the inhibition of signaling pathways crucial for cell proliferation, migration, and invasion, as well as the modulation of proteins involved in extracellular matrix remodeling jidmr.complos.orgmdpi.com.

Anti-inflammatory Research

This compound has also been investigated for its anti-inflammatory properties in preclinical models ontosight.airesearchgate.net. Inflammation is a complex biological response involved in the pathogenesis of various diseases, including cancer oncotarget.com. Modulating inflammatory responses can be a therapeutic strategy.

Inhibition of Pro-inflammatory Cytokine Production

A key aspect of the anti-inflammatory research on this compound involves its ability to inhibit the production of pro-inflammatory cytokines ontosight.ainih.govnih.gov. Pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), play significant roles in driving inflammatory processes nih.govnih.govmdpi.com. Studies have demonstrated that this compound can decrease the release of these cytokines from various cell types involved in inflammation nih.govnih.gov.

Below is a table summarizing illustrative findings on the inhibition of pro-inflammatory cytokines by Ganoderic Acid A (a related compound often studied alongside this compound) in in vitro models:

| Cell Type | Stimulus | Cytokines Inhibited | Reference |

| Primary mouse microglia cultures | LPS | IL-1β, IL-6, TNF-α | nih.gov |

| Human nucleus pulposus cells | IL-1β | TNF-α, IL-6 | nih.gov |

| Pancreatic acinar AR42J cells | Caerulein | Inflammatory response | signavitae.com |

| Macrophages (ApoE-/- mice) | Not specified | IL-6, IL-1β, MCP-1 mRNA | nih.gov |

Research on Inflammatory Signaling Pathways Modulated by this compound

Investigations into the anti-inflammatory mechanisms of this compound and related ganoderic acids have focused on their modulation of key inflammatory signaling pathways nih.govnih.govsignavitae.comnih.govnih.gov. The NF-κB signaling pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes oncotarget.comnih.govnih.gov. Studies have shown that ganoderic acid A can suppress the activation of the NF-κB pathway nih.govnih.govsignavitae.com. This involves reducing the expression or phosphorylation of key components in the pathway, such as NF-κB (p65) and its inhibitor IκBα nih.govnih.govsignavitae.com.

Another pathway implicated in inflammatory responses is the TLR4/MyD88 pathway, which can lead to the activation of NF-κB and the production of pro-inflammatory mediators nih.govnih.gov. Research suggests that ganoderic acids can inhibit the TLR4/MyD88/NF-κB signaling pathway, contributing to their anti-inflammatory effects nih.govnih.gov. Modulation of other signaling molecules and mediators involved in inflammation, such as COX-2 and iNOS, has also been observed nih.gov.

Hepatoprotective Research

Research has explored the potential hepatoprotective effects of Ganoderma extracts, which contain triterpenoids like this compound, in preclinical models of liver injury.

Modulation of Hepatic Enzyme Levels (e.g., GPT-lowering activity)

Studies on Ganoderma extracts have investigated their ability to modulate hepatic enzyme levels, such as serum glutamate (B1630785) pyruvate (B1213749) transaminase (GPT), also known as alanine (B10760859) aminotransferase (ALT), and serum glutamate oxaloacetate transaminase (GOT), also known as aspartate aminotransferase (AST). Elevated levels of these enzymes in the serum are indicators of liver damage. For instance, studies on the hepatoprotective activity of various substances against chemically-induced liver injury models, like those using carbon tetrachloride (CCl4), often measure the reduction in these enzyme levels as a marker of protective effect nih.govmdpi.comresearchgate.netjppres.comhu.edu.jo. While direct data specifically on this compound's isolated effect on GPT-lowering activity in these models was not explicitly found in the search results, the hepatoprotective effects observed in Ganoderma extracts suggest that its triterpenoid (B12794562) components, including this compound, may contribute to this modulation.

Protective Effects in Chemically-Induced Liver Injury Models (e.g., CCl4, GaNI)

Investigations into the hepatoprotective properties of Ganoderma extracts have utilized chemically-induced liver injury models, such as those induced by carbon tetrachloride (CCl4) mdpi.comresearchgate.netjppres.comhu.edu.jo. CCl4 is known to cause liver damage through the production of free radicals, leading to oxidative stress and cellular injury mdpi.comhu.edu.jo. Studies have shown that Ganoderma extracts can protect against CCl4-induced liver injury by reducing elevated levels of liver enzymes, decreasing oxidative stress markers like malondialdehyde (MDA), and increasing antioxidant defenses such as glutathione (B108866) (GSH) mdpi.comjppres.com. Histopathological examination in these models has also indicated that Ganoderma extracts can mitigate liver cell damage, necrosis, and inflammatory infiltration caused by CCl4 mdpi.comjppres.comhu.edu.jo. While the search results did not provide specific data on this compound's protective effects in a GaNI-induced liver injury model, its presence in hepatoprotective Ganoderma extracts studied in CCl4 models suggests a potential role in protecting against chemically-induced liver damage.

Antimicrobial Research

This compound has demonstrated inhibitory effects against certain microorganisms, indicating its potential as an antimicrobial agent ontosight.ai. Studies on ethanol-soluble acidic components from Ganoderma atrum, which include ganoderic acids, have shown antimicrobial activity against various bacteria, including Staphylococcus aureus subsp. Aureus, Escherichia coli, Bacillus subtilis, and Proteusbacillus vulgaris nih.gov. While this study focused on a mixture of ganoderic acids, it supports the notion that triterpenoids from Ganoderma can possess antimicrobial properties. Another source mentions that this compound has been evaluated for its antimicrobial activity biocrick.com.

Antiviral Research

Computational approaches have been employed to investigate the potential antiviral activities of Ganoderma triterpenoids, including this compound, particularly against viral proteases.

Computational Drug Discovery for Viral Protease Inhibition (e.g., Dengue Virus NS2B-NS3 Protease)

Computational drug discovery methods, such as virtual screening and molecular docking, have been used to identify potential inhibitors of viral proteases from Ganoderma lucidum triterpenoids nih.govcybermedlife.eu. The Dengue virus (DENV) NS2B-NS3 protease is a key target for antiviral drug development due to its essential role in viral replication nih.govcybermedlife.eubiointerfaceresearch.comresearchgate.net. In silico analysis of twenty-two triterpenoids from Ganoderma lucidum predicted four compounds, including this compound, as potential inhibitors of the DENV NS2B-NS3 protease nih.govcybermedlife.eu. These predictions were based on docking scores compared to a reference inhibitor nih.govcybermedlife.eu.

In Silico Analysis of Ligand-Protein Binding Affinity and Stability

Following virtual screening, in silico analyses, such as molecular mechanics/generalized Born surface area (MM/GBSA) calculations and Molecular Dynamics (MD) simulations, are performed to further evaluate the binding affinity and stability of potential ligand-protein complexes nih.govcybermedlife.eu. In studies investigating Ganoderma triterpenoids as DENV NS2B-NS3 protease inhibitors, these methods were applied to assess the interactions between the predicted inhibitory compounds, including this compound, and the protease nih.govcybermedlife.eu. These calculations provide insights into the strength and stability of the binding interactions, supporting the potential of these compounds as antiviral agents nih.govcybermedlife.eu. For this compound, the MM/GBSA calculation for its complex with NS3pro resulted in a value of -11.449 kcal/mol cybermedlife.eu.

Here is a table summarizing the binding affinities from one computational study:

| Compound | Docking Score (kcal/mol) | MM/GBSA (kcal/mol) |

| Ganodermanontriol | -6.291 | -24.465 |

| Lucidumol A | -5.993 | -19.735 |

| Ganoderic acid C2 | -5.948 | -19.039 |

| This compound | -5.983 | -11.449 |

| Reference Inhibitor* | -5.377 | -38.934 |

*1,8-Dihydroxy-4,5-dinitroanthraquinone

Neuroprotective Research

Preclinical studies have investigated the potential neuroprotective effects of triterpenoids from Ganoderma lucidum, including this compound. While specific detailed findings solely on this compound's neuroprotective mechanisms are limited in the provided search results, the broader class of Ganoderma lucidum triterpenoids (GLTs) has demonstrated neuroprotective effects in various models mdpi.comresearchgate.net. One study on ganoderic acid A, another triterpenoid from G. lucidum, reported promotion of amyloid-β clearance in vitro and amelioration of cognitive deficiency in an Alzheimer's disease mouse model by inducing autophagy through activating Axl mdpi.com. Although this study focuses on ganoderic acid A, it suggests a potential area of investigation for this compound, given their structural similarities as Ganoderma triterpenoids. Natural products, in general, have shown promise in neuroprotection by inhibiting inflammatory processes, up-regulating cell survival proteins, or a combination thereof, in in vitro and in vivo preclinical models of neurodegenerative disorders researchgate.net. This compound has been mentioned in the context of in vitro antihepatotoxic activity in a galactosamine-induced cytotoxic test with primary cultured rat hepatocytes scielo.br. While this relates to liver protection, it highlights the compound's activity in cell-based assays.

Immunomodulatory Research

This compound, as a component of Ganoderma lucidum, is associated with the immunomodulatory properties attributed to this medicinal mushroom ontosight.airesearchgate.netmdpi.com. Ganoderma lucidum triterpenoids and polysaccharides are considered the main bioactive compounds responsible for these effects researchgate.netmdpi.com. Research on G. lucidum extracts and their components has shown the ability to modulate the immune response scielo.brmdpi.com. Immunomodulatory effects can involve enhancing immune surveillance, affecting immune cells such as monocytes, macrophages, NK cells, and B cells, and activating immune organs researchgate.net. Studies on other natural compounds have shown immunomodulatory effects in vivo and in vitro by influencing macrophage phagocytic index, delayed type hypersensitivity, serum hemolysin levels, immune organ index, and regulating the production of cytokines like TNF-α, IL-1β, IL-6, and IFN-γ, as well as nitric oxide (NO) nih.gov. While direct, detailed studies on this compound's specific immunomodulatory mechanisms were not extensively detailed in the provided results, its presence in G. lucidum suggests its potential contribution to the observed immunomodulatory activities of the mushroom and its triterpenoid fractions.

Antioxidant Research

This compound's potential as an antioxidant has been explored in research ontosight.airesearchgate.netnih.govacademicjournals.org. Oxidative stress, resulting from an imbalance in reactive oxygen species, is implicated in various diseases frontiersin.org. Natural antioxidants are being investigated as potential therapeutic agents due to their availability and lower toxicity compared to synthetic alternatives frontiersin.org. Ganoderma lucidum triterpenoids, including ganoderic acids, have been reported to possess antioxidant properties nih.gov. In vitro and in vivo methods are commonly used to evaluate antioxidant activity, including assays that measure the scavenging of free radicals like DPPH and hydroxyl radicals, and the assessment of antioxidant enzymes and markers such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (GSH), and malondialdehyde (MDA) academicjournals.orgfrontiersin.orgnih.gov.

Analytical and Bioanalytical Methodologies for Ganosporeric Acid a Quantification and Profiling

Development and Validation of Quantitative Chromatographic Methods

Quantitative chromatographic methods are fundamental for determining the precise amount of ganosporeric acid A present in a sample. These methods require rigorous development and validation to ensure accuracy, precision, and reliability nih.govmdpi.com.

High-Performance Liquid Chromatography (HPLC) for Simultaneous Analysis

HPLC is a widely used technique for the simultaneous analysis of multiple triterpene constituents in Ganoderma species, including this compound researchgate.netresearchgate.netjfda-online.comjapsonline.com. A validated HPLC method has been reported for the simultaneous analysis of this compound, lucidenic acid A, ganoderic acids B and C from G. lucidum researchgate.net. This method utilized a RP-C18 chromatographic column with a mobile phase of acetonitrile-water (37:63) at a flow rate of 1.0 mL/min researchgate.net. Detection was performed at a wavelength of 254 nm researchgate.net. The method demonstrated a good linear range from 0.2 μg to 1.0 μg with a good linear correlation researchgate.net. The recovery rates for this compound, lucidenic acid A, ganoderic acid B, and ganoderic acid C were reported as 100.9%, 101.2%, 101.3%, and 101.7%, respectively researchgate.net. This indicates the method's accuracy and suitability for analyzing these triterpenes in different parts of Ganoderma lucidum, including fruit bodies, spores, and mycelium researchgate.net.

Another RP-HPLC method using a Diamonsil C18 column (4.6 mm x 250 mm, 5 μm) with a gradient elution of acetonitrile-water containing 0.8% acetic acid as the mobile phase was established for the simultaneous determination of six triterpenoid (B12794562) acids in Ganoderma, although this compound was not explicitly listed among the six in this specific abstract researchgate.net. However, other studies confirm HPLC's capability for analyzing this compound alongside other triterpenes ingentaconnect.com. For instance, an HPLC method for specific chromatogram analysis on Ganoderma lucidum identified nineteen common peaks, including this compound, using an Alltech Alltima C18 column with a gradient elution of acetonitrile-0.04% formic acid system and detection at 254 nm ingentaconnect.com.

The validation of HPLC methods for ganoderic acids, which include this compound, typically involves assessing parameters such as linearity, recovery, precision (intra- and inter-day variations), limit of detection (LOD), and limit of quantification (LOQ) nih.govmdpi.com. A validated reverse-phase HPLC method for the quantitative determination of ganoderic acids A and B in cultivated Ganoderma species indigenous to India used an Agilent 1260 Infinity HPLC system with a Zorbax C18 column, gradient elution of acetonitrile (B52724) and 0.1% acetic acid, and detection at 254 nm nih.gov. This method produced satisfactory validation results nih.gov.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) for Metabolite Profiling

UPLC-QTOF/MS is a powerful tool for comprehensive metabolite profiling, allowing for the identification and characterization of a wide range of compounds in a sample, including this compound and other triterpenes sciopen.comnih.govnih.govfrontiersin.org. This technique offers high sensitivity, resolution, and accurate mass measurements, which are crucial for analyzing complex biological matrices like Ganoderma extracts researchgate.net.

While specific details on the UPLC-QTOF/MS profiling of this compound in Ganoderma were not extensively detailed in the provided abstracts, UPLC-QTOF/MS has been successfully applied to the metabolite profiling of other natural products and biological samples, demonstrating its capability for analyzing diverse compound classes, including terpenoids nih.govnih.govfrontiersin.org. The method typically involves sample preparation, UPLC separation, and subsequent detection and identification using a QTOF mass analyzer nih.gov. This allows for the simultaneous detection of numerous metabolites based on their retention times and accurate mass-to-charge ratio (m/z) values, providing a comprehensive chemical fingerprint of the sample researchgate.net. Metabolite profiling using UPLC-QTOF/MS can reveal variations in the chemical composition of Ganoderma extracts, which can be influenced by factors such as species, origin, and cultivation conditions nih.gov.

Chromatographic Fingerprinting for Quality Control and Authentication of Ganoderma Extracts Containing this compound

Chromatographic fingerprinting, particularly using HPLC, is a valuable approach for the quality control and authentication of Ganoderma extracts and products ingentaconnect.comresearchgate.netnih.gov. This technique generates a characteristic chromatographic profile that represents the complex chemical composition of the extract ingentaconnect.comnih.gov. By comparing the fingerprints of different batches or samples to a standard reference chromatogram, variations in quality and authenticity can be assessed ingentaconnect.comnih.gov.

HPLC fingerprinting of Ganoderma lucidum has been established to evaluate the quality of the herb nih.gov. A typical HPLC fingerprint pattern of G. lucidum can consist of multiple peaks, with some identified by comparison to chemical reference substances, including triterpenoid compounds ingentaconnect.comnih.gov. Similarity analysis, often using software, is employed to compare the correlation coefficients of chromatograms from different samples to a standard fingerprint nih.gov. Good similarities (e.g., correlation coefficients higher than 0.9) between the fingerprints of samples from different sources and a standard specific chromatogram indicate consistent quality and can be utilized for identification ingentaconnect.com.

Chromatographic fingerprinting helps to ensure that Ganoderma products contain the expected profile of bioactive compounds, including this compound, and to detect adulteration or variations in composition that could affect their efficacy researchgate.net. High-performance thin-layer chromatography (HPTLC) coupled with mass spectrometry has also been used for the differentiation of Ganoderma species based on their chemical profiles, demonstrating the utility of chromatographic techniques for authentication cjnmcpu.com.

Comparative Quantification of this compound Content across Different Ganoderma Species, Organs, and Cultivation Conditions

The content of this compound and other triterpenoids in Ganoderma can vary significantly depending on several factors, including the Ganoderma species, the specific organ or part of the mushroom analyzed (e.g., fruit body, spores, mycelium), and the cultivation conditions researchgate.netnih.govnih.govnih.govfrontiersin.org. Comparative quantification studies using validated analytical methods like HPLC are essential to understand this variability and its implications for the quality and biological activity of Ganoderma materials nih.govfrontiersin.org.

Studies have shown differences in the content of triterpenes, including this compound, between the fruiting bodies and spores of G. lucidum researchgate.net. Interestingly, it was found that the contents of four triterpenes, including this compound, were higher in the fruiting bodies than in the spores in one study, while another report suggested a higher presence of triterpenoids in spores compared to other parts researchgate.netnih.gov. The sporoderm-breaking rate of spores was also found to influence triterpene content researchgate.net.

Cultivation conditions, such as the substrate used, can significantly impact the composition and abundance of bioactive compounds like triterpenoids in G. lucidum researchgate.net. Comparative analysis of G. lucidum from different origins has revealed remarkable differences in the content of ganoderic acid A and B, as well as total triterpenoids frontiersin.org. For example, G. lucidum from Dabie Mountain showed the highest content of ganoderic acid A (7.254 mg/g), followed by Longquan (6.658 mg/g) and Shandong (1.959 mg/g) frontiersin.org. Ganoderic acid B content was highest in samples from Longquan (4.574 mg/g) frontiersin.org. These variations are likely influenced by cultivation conditions and geographic environment frontiersin.org.

The specific strain of Ganoderma can also influence triterpenoid profiles researchgate.net. Studies comparing different cultivated strains of Ganoderma species indigenous to India have shown variations in the amount of ganoderic acid A and B nih.gov. The amount of ganoderic acid A varied from 827.50 to 2010.36 µg/g, while ganoderic acid B varied from 16.64 to 916.89 µg/g across different isolates nih.gov.

The growth conditions in liquid culture, such as glucose concentration and supply strategy, have also been shown to affect the accumulation of ganoderic acids in Ganoderma lucidum mycelia mdpi.com. Optimizing these conditions can lead to increased yields of triterpenoids mdpi.com.

Here is a table summarizing some comparative quantification data for Ganoderic acid A from the search results:

| Ganoderma Source/Origin | Ganoderic acid A Content | Unit | Reference |

| G. lucidum (Dabie Mountain) | 7.254 | mg/g | frontiersin.org |

| G. lucidum (Longquan) | 6.658 | mg/g | frontiersin.org |

| G. lucidum (Shandong) | 1.959 | mg/g | frontiersin.org |

| Cultivated Ganoderma spp. isolates (India) | 827.50 - 2010.36 | µg/g | nih.gov |

Future Research Directions and Translational Outlook

Identification of Novel Molecular Targets and Signaling Pathways for Ganosporeric acid A

Future research on this compound should focus on the precise identification of its molecular targets and the signaling pathways it influences. While triterpenoids from Ganoderma lucidum are known to exhibit diverse pharmacological activities, the specific mechanisms of action for individual compounds like this compound are still being elucidated scielo.brsci-hub.se. Studies have indicated that triterpenic acids can modulate various signaling pathways, including PI3K/AKT, Nrf2, NF-κB, EMT, and JAK/STAT3, which are involved in processes such as cell proliferation, apoptosis, inflammation, and oxidative stress mdpi.com. For instance, some triterpenoids have shown the ability to inhibit key enzymes like farnesyl protein transferase (FTP), suggesting a potential mechanism in cancer therapy sci-hub.se. Further research utilizing techniques such as molecular docking, target identification assays, and pathway analysis (e.g., Western blotting, reporter assays) is crucial to map the specific interactions of this compound within cellular networks. In silico analysis has suggested that this compound may potentially inhibit viral proteases, such as the Dengue virus NS2B-NS3 protease, based on molecular docking simulations researchgate.net. This highlights the potential for identifying novel antiviral targets. A deeper understanding of these interactions will provide a clearer picture of how this compound exerts its biological effects and help prioritize research into its most promising therapeutic applications.

Exploration of Synergistic Effects with Existing Therapeutic Agents

Investigating the synergistic effects of this compound with conventional therapeutic agents is a critical area for future research. The potential for synergistic interactions between compounds from Ganoderma lucidum, such as triterpenes and polysaccharides, and existing treatments like chemotherapy and radiotherapy has been noted nih.govresearchgate.net. Different compounds can modulate unrelated signaling pathways, potentially leading to synergistic outcomes scispace.com. For example, studies have shown that G. lucidum triterpenes can enhance the sensitivity of cancer cells to chemotherapy by increasing oxidative stress, DNA damage, and apoptosis nih.govresearchgate.net. While these studies often refer to triterpenes in general or specific ganoderic acids, the potential for this compound to contribute to or enhance these synergistic effects warrants specific investigation. Future studies should design experiments to evaluate combinations of this compound with standard-of-care drugs in relevant disease models to determine if synergistic benefits exist and to understand the underlying mechanisms of such interactions. This could involve dose-response studies of combinations and analysis of downstream cellular effects.

Development of Advanced In Vitro and In Vivo Models for Efficacy and Mechanistic Studies

The development and application of more advanced in vitro and in vivo models are essential for comprehensively evaluating the efficacy and mechanistic aspects of this compound. While traditional cell culture and animal models have provided valuable initial insights, more sophisticated models can better replicate the complexity of human diseases and physiological systems uhnresearch.caresearchgate.net. Future research should consider utilizing advanced in vitro models such as 3D cell cultures, organoids, and microfluidic systems that can more accurately mimic tissue microenvironments and cellular interactions uhnresearch.ca. For in vivo studies, the use of genetically modified animal models, patient-derived xenografts (PDX), and advanced imaging techniques can provide more translatable data on efficacy, pharmacokinetics, and pharmacodynamics researchgate.netjabonline.in. Zebrafish models have also emerged as promising in vivo tools for rapid drug screening and assessing the effects of potential therapeutic agents jabonline.in. Developing models specifically tailored to the potential applications of this compound (e.g., liver disease models for its antihepatotoxic activity) will be crucial for obtaining relevant and predictive data.

Application of Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)

The application of systems biology and various omics technologies is vital for gaining a holistic understanding of this compound's effects at the molecular level. Integrating data from multiple omics platforms, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of how this compound influences biological systems nih.govoatext.comnih.govresearchgate.netfrontiersin.org. Transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and modifications, and metabolomics can profile changes in small molecule metabolites nih.govoatext.comnih.govresearchgate.net. By applying these technologies to cells or organisms treated with this compound, researchers can identify affected pathways, biomarkers of response, and potential off-target effects. Integrating these diverse datasets through systems biology approaches can help to build comprehensive models of this compound's action and predict its effects in complex biological scenarios nih.govfrontiersin.org. This multi-omics approach can uncover intricate interactions and regulatory networks that would not be apparent from single-omics studies.

Addressing Research Gaps in this compound Biosynthesis and Biotransformation

Significant research gaps exist in fully understanding the biosynthesis and biotransformation of this compound. While the mevalonate (B85504) pathway has been identified as involved in the biosynthesis of ganoderic acids, the specific enzymatic steps and regulatory mechanisms leading to this compound are not completely elucidated nih.govresearchgate.net. Future research should aim to identify and characterize the genes and enzymes specifically involved in this compound synthesis within Ganoderma species nih.gov. Understanding the regulatory networks controlling these biosynthetic pathways is also crucial nih.gov. Furthermore, investigating how this compound is metabolized or biotransformed in biological systems (e.g., in the human body or in fermentation processes) is important for understanding its bioavailability, activity, and potential interactions. Addressing these gaps will not only enhance our fundamental understanding of this compound but also provide valuable insights for optimizing its production and potential therapeutic use.

Strategic Planning for Sustainable Production and Optimization of this compound Yields

Strategic planning for the sustainable production and optimization of this compound yields is essential for its potential translation into therapeutic applications. The yield of ganoderic acids in field cultivation can be limited nih.gov. Future efforts should focus on developing efficient and sustainable methods for producing this compound. This could involve optimizing cultivation conditions for Ganoderma species, exploring different strains with higher this compound content, and developing advanced fermentation techniques researchgate.netnih.gov. Genetic engineering or metabolic engineering approaches could also be employed to enhance the biosynthetic pathways of this compound in suitable host organisms nih.gov. Research into the use of agro-industrial bioresources as renewable substrates for fungal cultivation could contribute to more sustainable production methods researchgate.netnih.govfrontiersin.org. Optimization studies, potentially utilizing methodologies like Response Surface Methodology, can help identify the optimal conditions for maximizing this compound production researchgate.netnih.gov. Ensuring a consistent and high-quality supply of this compound is critical for both research and potential future therapeutic use.

Q & A

Q. What are the primary biological activities of Ganosporeric Acid A, and what methodologies are used to validate them?

this compound, a triterpenoid from Ganoderma species, is studied for hepatoprotective effects. Key methodologies include:

- In vivo models : Administering hepatotoxins (e.g., CCl₄) to mice and measuring serum transaminase levels (ALT/AST) to assess liver damage mitigation .

- In vitro assays : Testing inhibition of enzymes like angiotensin-converting enzyme (ACE) or histamine release in cell lines .

- Spectroscopic identification : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .

Q. How is this compound isolated and purified from natural sources?

- Extraction : Ethanol or methanol solvent extraction from Ganoderma spores or mycelia.

- Chromatographic separation : Column chromatography (silica gel, reversed-phase HPLC) to isolate triterpenoids .

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection at 245–254 nm .

Q. What structural features of this compound contribute to its bioactivity?

The compound’s lanostane skeleton with hydroxyl, ketone, and carboxylic acid groups enables interactions with biological targets. Key techniques for structural analysis:

- X-ray crystallography for 3D conformation.

- Computational modeling (e.g., density functional theory) to predict reactive sites .

Advanced Research Questions

Q. How can computational methods improve the understanding of this compound’s mechanism of action?

- Molecular docking : Simulate binding affinity to targets like viral proteases (e.g., Dengue NS2B-NS3 protease) using AutoDock Vina or Schrödinger Suite .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over time (e.g., 100-ns simulations in GROMACS) .

- Energy profiling : Compare conformational energy changes under varying conditions (e.g., solvation vs. vacuum) to identify bioactive conformers .

Q. What strategies address contradictions in experimental data across studies on this compound?

- Meta-analysis : Systematically compare results from multiple studies using PRISMA guidelines, focusing on variables like dosage, model organisms, and extraction methods .

- Bias assessment : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor and potential confounding factors .

- Reproducibility checks : Replicate key experiments with standardized protocols (e.g., OECD guidelines for hepatotoxicity assays) .

Q. How should researchers design a robust dose-response study for this compound?

- Variable selection : Define independent (e.g., compound concentration) and dependent variables (e.g., enzyme inhibition %) clearly .

- Statistical power : Use G*Power software to calculate sample size, ensuring α=0.05 and β=0.2.

- Data visualization : Present dose-response curves with IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

Methodological Best Practices

Q. What are the ethical considerations when using animal models to study this compound?

Q. How to resolve discrepancies between computational predictions and experimental results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.